molecular formula C21H21FO8 B14087687 S-Flurbiprofen-acyl-b-D-glucuronide CAS No. 162992-66-7

S-Flurbiprofen-acyl-b-D-glucuronide

Cat. No.: B14087687
CAS No.: 162992-66-7
M. Wt: 420.4 g/mol
InChI Key: PLPQBSOCUVSKTP-IYXYQCAZSA-N
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Description

S-Flurbiprofen-acyl-b-D-glucuronide: is a metabolite of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of flurbiprofen with glucuronic acid, resulting in a glucuronide metabolite. It plays a significant role in the metabolism and excretion of flurbiprofen in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Flurbiprofen-acyl-b-D-glucuronide involves the conjugation of flurbiprofen with glucuronic acid. This reaction typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the flurbiprofen molecule. The reaction conditions often include an aqueous environment with a suitable buffer to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to provide the necessary conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: S-Flurbiprofen-acyl-b-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Flurbiprofen-acyl-b-D-glucuronide has several scientific research applications, including:

Mechanism of Action

S-Flurbiprofen-acyl-b-D-glucuronide exerts its effects primarily through its parent compound, flurbiprofen. Flurbiprofen inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, flurbiprofen reduces inflammation, pain, and fever. The glucuronide conjugate itself may not have significant pharmacological activity but plays a crucial role in the metabolism and excretion of flurbiprofen .

Comparison with Similar Compounds

    Ibuprofen-acyl-b-D-glucuronide: A metabolite of ibuprofen, another NSAID.

    Ketoprofen-acyl-b-D-glucuronide: A metabolite of ketoprofen, also an NSAID.

    Naproxen-acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID.

Uniqueness: S-Flurbiprofen-acyl-b-D-glucuronide is unique due to its specific parent compound, flurbiprofen. While other NSAIDs also form glucuronide metabolites, the pharmacokinetic and pharmacodynamic properties of flurbiprofen and its metabolites may differ from those of other NSAIDs. This uniqueness can influence the drug’s efficacy, safety, and therapeutic applications .

Properties

CAS No.

162992-66-7

Molecular Formula

C21H21FO8

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15-,16-,17+,18-,21-/m0/s1

InChI Key

PLPQBSOCUVSKTP-IYXYQCAZSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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